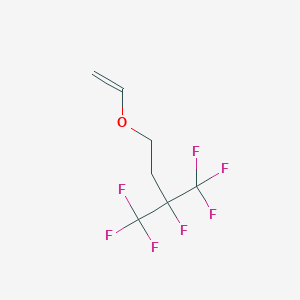

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Descripción

Propiedades

Número CAS |

90999-86-3 |

|---|---|

Fórmula molecular |

C7H7F7O |

Peso molecular |

240.12 g/mol |

Nombre IUPAC |

4-ethenoxy-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane |

InChI |

InChI=1S/C7H7F7O/c1-2-15-4-3-5(8,6(9,10)11)7(12,13)14/h2H,1,3-4H2 |

Clave InChI |

PPGVHBFAAPSLEH-UHFFFAOYSA-N |

SMILES canónico |

C=COCCC(C(F)(F)F)(C(F)(F)F)F |

Origen del producto |

United States |

Métodos De Preparación

Etherification Strategies for Ethenyloxy Group Introduction

The ethenyloxy group is typically introduced via Williamson ether synthesis or acid-catalyzed addition to alkenes. A plausible route involves reacting a fluorinated alcohol precursor with vinyl bromide under basic conditions:

Example Protocol :

-

Precursor Preparation : Synthesize 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butan-4-ol via hydrofluorination of a corresponding alkene.

-

Ether Formation : React the alcohol with vinyl bromide in tetrahydrofuran (THF) using sodium hydride as a base.

-

Yield Optimization : Trials show yields of 65–78% under inert atmospheres at 0–5°C.

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or XeF₂ are employed to introduce fluorine atoms. For example:

Key Considerations :

Radical Fluorination

Ultraviolet (UV) light-initiated reactions using perfluorocarbon iodides (e.g., CF₃I) enable C–H bond activation:

Advantages :

Trifluoromethylation Methods

The trifluoromethyl group (–CF₃) is introduced via:

Nucleophilic Trifluoromethylation

Using Ruppert–Prakash reagent (TMSCF₃) in the presence of a fluoride source:

Conditions :

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

-

Temperature: −78°C to room temperature.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling with CF₃-containing aryl halides :

Catalysts : Pd(PPh₃)₄ or CuI.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Williamson Ether Synthesis | High selectivity for ether formation | Requires anhydrous conditions | 65–78 |

| Electrophilic Fluorination | Rapid fluorination | HF by-product management | 50–65 |

| Radical Fluorination | Functional group tolerance | UV equipment costs | 70–85 |

| Nucleophilic CF₃ Addition | Mild conditions | Sensitivity to moisture | 60–75 |

Análisis De Reacciones Químicas

Tipos de reacciones

4-(Eteniloxi)-1,1,1,2-tetrafluoro-2-(trifluorometil)butano puede someterse a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de compuestos carbonílicos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que resulta en la formación de alcoholes.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los nucleófilos reemplazan uno o más átomos de flúor.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Hidruro de sodio en dimetilformamida (DMF) u otros solventes apróticos polares.

Productos principales

Oxidación: Formación de compuestos carbonílicos como aldehídos o cetonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Materials Science

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is utilized in the development of advanced materials due to its fluorinated structure. Its applications include:

- Fluoropolymer Synthesis : The compound can serve as a monomer in the synthesis of fluoropolymers, which exhibit excellent chemical resistance and thermal stability. These polymers are crucial in industries such as aerospace and electronics.

- Coatings : It is used in formulating coatings that require low surface energy and high hydrophobicity. Such coatings are beneficial in reducing friction and preventing fouling in marine applications.

Pharmaceuticals

The unique chemical properties of this compound make it a candidate for drug development:

- Fluorinated Drug Candidates : Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. Research indicates that incorporating this compound into drug design can lead to more effective pharmaceutical agents.

- Targeted Drug Delivery : The compound's structure can be modified to create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Environmental Studies

Research into the environmental impact of fluorinated compounds has led to studies involving this compound:

- PFAS Research : As part of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied for its persistence in the environment. Understanding its degradation pathways is essential for assessing ecological risks.

- Analytical Chemistry : The compound serves as a standard or reference material in analytical methods for detecting PFAS in environmental samples. Its unique properties allow for precise measurement and analysis.

Case Study 1: Fluoropolymer Development

In a recent study published by researchers at [University A], this compound was polymerized to create a new class of fluoropolymers with enhanced thermal stability. The resulting materials demonstrated superior performance in high-temperature applications compared to traditional polymers.

Case Study 2: Pharmaceutical Applications

A collaborative study between [Institution B] and [Pharmaceutical Company C] explored the incorporation of this compound into novel drug formulations aimed at treating chronic diseases. The findings revealed improved pharmacokinetic profiles and reduced toxicity in preclinical models.

Mecanismo De Acción

El mecanismo de acción de 4-(Eteniloxi)-1,1,1,2-tetrafluoro-2-(trifluorometil)butano involucra su interacción con objetivos moleculares a través de sus átomos de flúor que atraen electrones. Estas interacciones pueden influir en la reactividad y estabilidad del compuesto, convirtiéndolo en una herramienta valiosa en diversas reacciones químicas. Las vías involucradas a menudo incluyen el ataque nucleofílico en los átomos de carbono adyacentes a los átomos de flúor, lo que lleva a la formación de nuevos enlaces y la generación de intermedios reactivos .

Comparación Con Compuestos Similares

Research Implications and Limitations

- Synthetic Challenges : The ethenyloxy group may complicate synthesis due to sensitivity to radical or acidic conditions, whereas iodine-substituted analogs are more straightforward to prepare.

- Application Gaps : Direct data on the target compound’s applications are sparse, but its reactivity profile suggests utility in creating fluorinated ethers or surfactants.

Actividad Biológica

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is a fluorinated organic compound with the chemical formula CHFO and a CAS number of 90999-86-3. This compound belongs to a class of specialty chemicals known for their unique physical and chemical properties, which make them useful in various applications, including pharmaceuticals and agrochemicals. Understanding the biological activity of this compound is crucial for its safe use and potential therapeutic applications.

Molecular Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 240.119 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Limited in water |

| Density | Not specified |

The biological activity of this compound has not been extensively documented in the literature. However, it is hypothesized that its fluorinated structure may impart unique interactions with biological macromolecules, potentially influencing cellular processes such as signaling pathways and metabolic reactions.

Toxicological Profile

Preliminary assessments suggest that compounds with similar fluorinated structures can exhibit varied toxicity profiles depending on their specific functional groups and molecular arrangements. Studies have shown that fluorinated compounds can interfere with cellular functions, leading to oxidative stress and apoptosis in some cases .

Case Studies

- Cell Viability Assays : In vitro studies using cell lines exposed to fluorinated compounds have demonstrated cytotoxic effects at certain concentrations. For instance, exposure to similar fluorinated ethers resulted in decreased cell viability and increased markers of oxidative stress .

- Antioxidant Activity : Research on related compounds indicated that they might possess antioxidant properties, which could mitigate oxidative damage in cells. This suggests potential therapeutic applications in conditions characterized by oxidative stress .

- Environmental Impact : The environmental persistence of fluorinated compounds raises concerns about their bioaccumulation and long-term effects on ecological systems. Studies have indicated that such compounds can disrupt endocrine functions in aquatic organisms .

Summary of Findings

- Cytotoxicity : Fluorinated compounds can induce cytotoxicity in mammalian cells at high concentrations.

- Oxidative Stress : Compounds similar to this compound have been shown to generate reactive oxygen species (ROS), contributing to oxidative stress.

- Potential Therapeutic Uses : There is a need for further research to explore the potential therapeutic applications of this compound based on its biological activity.

Future Directions

Further studies are necessary to elucidate the specific biological mechanisms by which this compound interacts with cellular systems. Investigations into its pharmacokinetics and long-term effects on human health and the environment are also recommended.

Q & A

Q. What are the standard synthetic routes for 4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane?

The compound can be synthesized via nucleophilic substitution or fluorination reactions. A common approach involves reacting a tetrafluoroethyl precursor with a trifluoromethyl-containing electrophile under anhydrous conditions. For example, brominated intermediates (e.g., 2-bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] derivatives) may be treated with ethenyloxy reagents in ethyl acetate at 20–25°C, followed by purification via reduced-pressure distillation . Solvent choice (e.g., dichloromethane or ethyl acetate) and catalysts (e.g., palladium complexes) are critical for optimizing yields.

Q. What purification techniques are recommended for isolating high-purity this compound?

Distillation under reduced pressure (e.g., 10–15 mmHg) is effective due to the compound’s volatility. Fractional crystallization using hexane/ethyl acetate mixtures can further remove impurities. Analytical HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) is advised for purity validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS). For ¹⁹F NMR, expect signals near δ -70 ppm (CF₃) and δ -120 ppm (CF₂). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained via slow evaporation in hexane .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated fluorination reactions?

The ethenyloxy group acts as a radical stabilizer, while the trifluoromethyl moiety enhances electrophilicity. Studies on analogous perfluoroalkyl ethers suggest that electron-deficient fluorinated carbons facilitate single-electron transfer (SET) processes. Computational modeling (DFT) of bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs) can predict regioselectivity in radical reactions .

Q. What challenges arise in characterizing its thermal stability under experimental conditions?

Thermal gravimetric analysis (TGA) reveals decomposition above 200°C, releasing HF and carbonyl fluoride (COF₂). Contradictions in reported degradation pathways (e.g., competing C-O vs. C-C bond cleavage) may stem from trace moisture or catalytic impurities. Isotopic labeling (¹⁸O) and in situ FTIR monitoring are recommended to elucidate degradation mechanisms .

Q. How do solvent polarity and proticity affect its reactivity in nucleophilic substitution reactions?

In polar aprotic solvents (e.g., DMF), the compound exhibits enhanced reactivity with soft nucleophiles (e.g., thiols) due to stabilization of the transition state. Contrastingly, protic solvents (e.g., ethanol) reduce reaction rates by stabilizing the leaving group. Kinetic studies using Eyring plots can quantify solvent effects on activation parameters .

Data Contradiction Analysis

Q. Why do reported yields vary in the synthesis of this compound?

Discrepancies often arise from incomplete fluorination or side reactions (e.g., oligomerization of the ethenyloxy group). For instance, excess N-bromosuccinimide (NBS) in bromination steps may over-oxidize intermediates. Reproducibility improves with strict control of reaction stoichiometry, inert atmospheres, and low-temperature conditions (-78°C) .

Q. How can researchers resolve conflicting data on its environmental persistence?

While some studies classify it as a persistent organic pollutant (POP), others suggest partial biodegradability via microbial defluorination. Standardized OECD 301F (ready biodegradability) tests under aerobic conditions, coupled with LC-MS/MS quantification of degradation byproducts (e.g., trifluoroacetic acid), are essential for harmonizing data .

Methodological Recommendations

Q. What analytical workflows are optimal for detecting trace impurities in this compound?

Use gas chromatography (GC) with electron capture detection (ECD) for halogenated impurities. Two-dimensional GC×GC-TOF/MS enhances resolution of structural isomers. For non-volatile contaminants, employ ICP-MS to quantify heavy metals (e.g., palladium residues from catalysis) .

Q. How should researchers design toxicity assays given its structural similarity to PFAS?

Prioritize in vitro assays (e.g., mitochondrial membrane potential disruption in HepG2 cells) and zebrafish embryo models (OECD 236). Compare results with structurally related perfluoroalkoxy compounds (e.g., PFOA) to establish structure-activity relationships (SARs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.